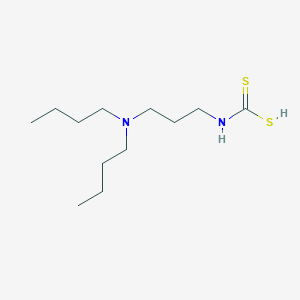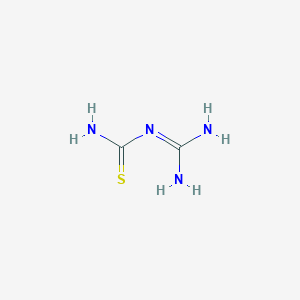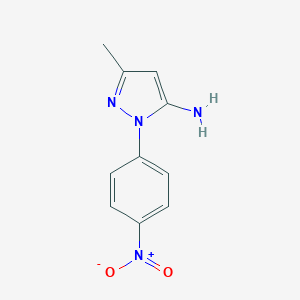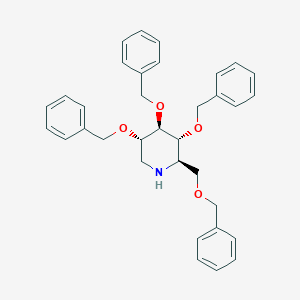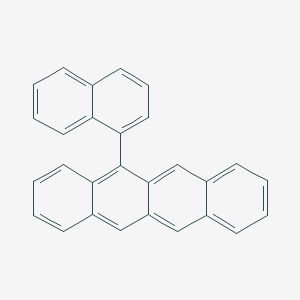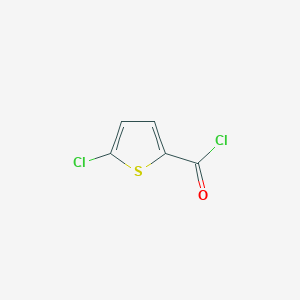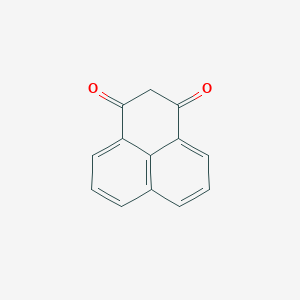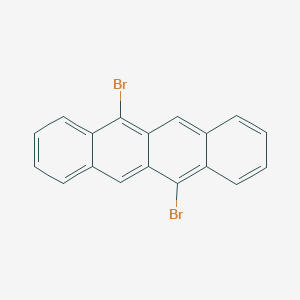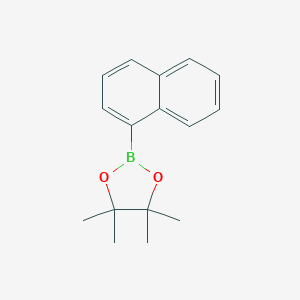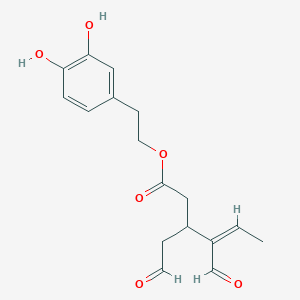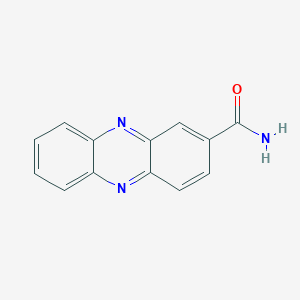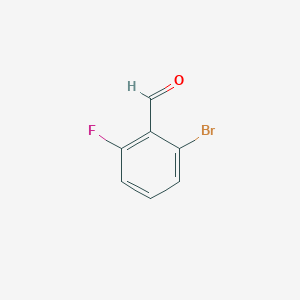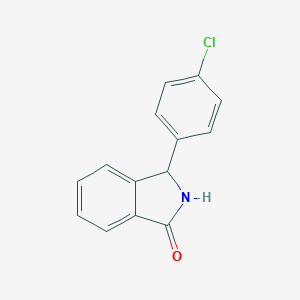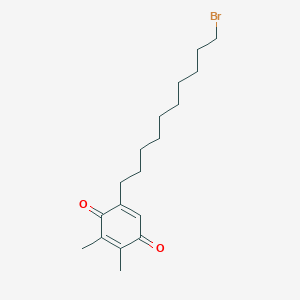
5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione" is a brominated organic molecule that is likely to be a derivative of cyclohexadiene dione with additional methyl groups and a bromodecyl side chain. This structure suggests potential reactivity typical of dienones, such as participation in Diels-Alder reactions, and the presence of a bromine atom could imply susceptibility to further chemical transformations.
Synthesis Analysis
The synthesis of complex brominated cyclohexadiene diones can involve multiple steps, including Diels-Alder reactions and photochemical reactions. For instance, the dimerization of 2-bromo-2,4-cyclopentadienone ethylene acetal through a Diels-Alder reaction followed by deacetalization and treatment with potassium hydroxide can lead to novel cage systems . Similarly, the generation of 5,6-dimethylene-2-cyclohexene-1,4-dione through thermal ring opening and subsequent trapping as dimers or Diels-Alder adducts can yield polycyclic 1,4-benzoquinones . These methods highlight the synthetic versatility of brominated dienones and their potential to form complex structures.
Molecular Structure Analysis
The molecular structure of brominated cyclohexadiene diones is characterized by the presence of a cyclohexadiene core, which can undergo various rearrangements. For example, selective placement of bromine substituents can lead to fascinating rearrangements, as seen in the synthesis of 3-bromo-7-(bromomethyl) tetracyclo[5.3.1.02,6.04,8]undec-10(12)-ene-9,11-dione . The stereochemistry of related cations derived from 2-bromo-1,3-dienes also plays a significant role in their reactivity, as steric inhibition can prevent certain reactions .
Chemical Reactions Analysis
Brominated cyclohexadiene diones can participate in a variety of chemical reactions. The presence of bromine allows for further functionalization through reactions with nucleophiles, such as amines, leading to rearrangements and the formation of new compounds . The inertness of certain cyclic bromodienes to ionization, as observed in 2-bromocyclohexa-1,3-diene, is attributed to steric factors and the structure of potential intermediates . These insights into the reactivity of brominated dienones are crucial for understanding their chemical behavior.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione" are not detailed in the provided papers, the general properties of brominated cyclohexadiene diones can be inferred. These compounds are likely to have significant reactivity due to the diene and dione functionalities, which can undergo cycloaddition and other reactions. The presence of a long alkyl chain with a bromine atom at the end could affect the solubility and reactivity of the molecule, making it a versatile intermediate for further chemical synthesis.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Techniques : Research has shown various methods for synthesizing related compounds. For instance, base-promoted rearrangement of dibromopentacyclo-decane-dione led to a novel cage system, 10-oxa-9-oxopentacyclo-decane, indicating potential pathways for synthesizing complex structures related to 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione (Nigo et al., 1993).
Conformational Analysis : Studies on related compounds, such as the conformation and bromination of bicyclo[3.3.1]nonane-2,6-dione, contribute to understanding the structural aspects and reactivity of similar complex molecules (Quast et al., 1994).
Chemical Reactions and Intermediates
Reaction Studies : Research on the reactions of similar compounds, like the solvolysis of 1,4-dimethyl-4-nitrocyclohexa-2,5-dien-1-ol, helps in understanding the reaction pathways and potential intermediates in the synthesis of related compounds (Fischer et al., 1986).
Novel Syntheses : The novel syntheses of derivatives, such as 2,6-bis(alkylamino)-benzofuro[5,6-b]furan-4,8-dione, demonstrate the versatility in creating diverse derivatives from similar parent compounds (Keshipour et al., 2012).
Potential Applications in Organic Chemistry
Ligand Synthesis : The preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands and their use in rhodium-catalyzed asymmetric additions showcases potential applications in catalysis and organic synthesis (Otomaru et al., 2005).
Macrocycles and Bridged Systems : The synthesis of buta-1,3-diyne-bridged macrocycles using diethynyl-dimethoxycyclohexa-diene as a building block highlights potential in creating large, complex molecular structures (Srinivasan et al., 2003).
Biomedical Research
Antimicrobial Activity : Studies on related compounds, such as the synthesis of xanthones, xanthenediones, and spirobenzofurans, and their antimicrobial activity, suggest potential biomedical applications for similar compounds (Omolo et al., 2011).
Biotransformation Studies : The microbial transformation of thymoquinone by Aspergillus niger, producing new metabolites, indicates possibilities for biotransformation studies in similar compounds (Mohammad et al., 2018).
Propriétés
IUPAC Name |
5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTVWCISWNOGQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

